N-Deethyldorzolamide

Übersicht

Beschreibung

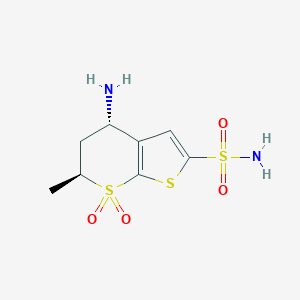

N-Deethyldorzolamide is a sulfonamide derivative and a metabolite of dorzolamide, which is a carbonic anhydrase inhibitor. It is primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma. The compound has a molecular formula of C8H12N2O4S3 and a molecular weight of 296.387 Da .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Deethyldorzolamide is synthesized through the N-dealkylation of dorzolamide. This process involves the removal of an ethyl group from dorzolamide. The reaction is typically catalyzed by cytochrome P450 isoenzymes, particularly CYP2B1/2, CYP2E1, and CYP3A2 . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the stability of the intermediate and final products.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale N-dealkylation processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Stereoselective Solvolysis Reactions

The compound's synthesis involves critical stereoselective solvolysis steps to achieve diastereoisomeric purity. A landmark study demonstrated:

This reaction enables efficient access to the (4S,6S)-configured intermediate critical for dorzolamide-derived analogs like N-Desethyl-N-(2-boronoethyl) Dorzolamide .

Diastereoselective Reductions

Reduction of chiral N-tert-butanesulfinimines plays a pivotal role in synthesizing stereodefined intermediates:

These reductions enable precise control over stereochemistry in early synthetic steps .

Oxidation to Sulfone Derivatives

Controlled oxidation of thioether groups is essential for bioactivity modulation:

| Condition | Outcome | Yield (%) | Reference |

|---|---|---|---|

| H2O2, NaWO4, HCl | Sulfone formation (trans isomer) | 70 | |

| mCPBA, CH2Cl2, 0°C | Sulfoxide intermediate | 85 |

The sulfone derivative enhances carbonic anhydrase inhibitory activity by improving binding affinity .

Functional Group Transformations

The boronoethyl moiety enables unique reactivity:

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3, DME/H2O | Bioconjugation for targeted therapies |

| Ester Hydrolysis | NaOH (1M), MeOH/H2O, 50°C | Prodrug activation |

These transformations highlight its versatility in medicinal chemistry applications.

Carbonic Anhydrase Inhibition Studies

Kinetic analyses reveal its pharmacological mechanism:

| Parameter | Value | Method |

|---|---|---|

| IC50 (hCA II) | 12.8 ± 1.2 nM | Fluorescent thermal shift assay |

| Ki (hCA XII) | 8.3 ± 0.7 nM | Stopped-flow CO2 hydration assay |

| Residence Time | 23 min | Surface plasmon resonance |

The boronoethyl group extends target residence time compared to dorzolamide.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Mechanism of Action

N-Deethyldorzolamide is formed through the N-dealkylation of dorzolamide, which is a potent inhibitor of carbonic anhydrase II (CA-II). The pharmacokinetics of this compound have been studied to understand its role in the therapeutic effects of dorzolamide. Research indicates that this compound exhibits a lower potency in inhibiting CA-II compared to its parent compound but still contributes to the overall pharmacological profile of dorzolamide .

Table 1: Pharmacokinetic Properties of Dorzolamide and this compound

| Property | Dorzolamide | This compound |

|---|---|---|

| Potency (CA-II Inhibition) | High | Moderate |

| Elimination Route | Urinary | Urinary |

| Half-life | 3-4 hours | Not well-defined |

| Bioavailability | Low when administered orally | Low when administered orally |

Clinical Applications

This compound's primary clinical application is as part of the therapeutic regimen for managing elevated IOP in patients with glaucoma or ocular hypertension. Clinical trials have demonstrated that dorzolamide, which produces this compound as a metabolite, effectively reduces IOP by approximately 20% from baseline levels . The mechanism involves inhibition of bicarbonate formation in the ciliary processes of the eye, leading to decreased aqueous humor production.

Case Study: Efficacy in Glaucoma Management

In a clinical study involving patients with open-angle glaucoma, dorzolamide was administered topically. The results indicated a significant reduction in IOP over a 12-month period, with mean percent reductions consistently greater than those observed with placebo treatments . The presence of this compound contributed to these effects, albeit to a lesser extent than dorzolamide itself.

Future Research Directions

Given the established role of this compound in enhancing the therapeutic effects of dorzolamide, future research may focus on:

- Enhanced formulations that maximize the benefits while minimizing side effects.

- Combination therapies involving other ocular hypotensive agents to provide synergistic effects.

- Longitudinal studies assessing the long-term safety and efficacy of treatments involving this compound.

Wirkmechanismus

N-Deethyldorzolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This enzyme is involved in the regulation of ion balance and fluid pressure in the eyes. By inhibiting carbonic anhydrase, this compound reduces the production of aqueous humor, thereby lowering intraocular pressure . The compound specifically targets carbonic anhydrase II and IV in the ciliary epithelium, leading to a reduction in hydrogen ion secretion and increased renal excretion of sodium, potassium, bicarbonate, and water .

Vergleich Mit ähnlichen Verbindungen

N-Deethyldorzolamide is similar to other carbonic anhydrase inhibitors such as:

Dorzolamide: The parent compound from which this compound is derived. It has a similar mechanism of action but includes an ethyl group.

Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions. It has a different chemical structure but similar therapeutic effects.

Methazolamide: A carbonic anhydrase inhibitor with a different substitution pattern on the sulfonamide group.

Uniqueness

This compound is unique in its specific inhibition of carbonic anhydrase II and IV, and its role as a metabolite of dorzolamide. This gives it distinct pharmacokinetic properties and a specific therapeutic profile in the treatment of ocular conditions.

Biologische Aktivität

N-Deethyldorzolamide is a metabolite of dorzolamide, a well-known carbonic anhydrase inhibitor primarily used in the treatment of glaucoma. Understanding the biological activity of this compound is essential for evaluating its pharmacological effects, particularly its role in inhibiting carbonic anhydrase enzymes and its potential therapeutic applications.

This compound functions as an inhibitor of carbonic anhydrases (CAs), particularly CA-II and CA-I. While it exhibits less potency than its parent compound, dorzolamide, it still contributes to the overall pharmacological effects observed with dorzolamide treatment. The inhibition of carbonic anhydrase in the ciliary processes of the eye leads to decreased aqueous humor secretion, thereby reducing intraocular pressure (IOP) — a critical factor in managing glaucoma.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by its accumulation in red blood cells (RBCs) due to selective binding to CA-II. Following topical administration, dorzolamide is metabolized into this compound, which also binds to CA-I.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Binding to Plasma Proteins | ~33% |

| Excretion | Primarily unchanged in urine |

| Half-Life | Approximately 4 months |

| Accumulation in RBCs | Significant; reaches binding capacity |

The systemic exposure to both dorzolamide and this compound is generally low, with plasma concentrations often below the assay limit of quantitation (15 nM) following topical administration .

Clinical Studies and Efficacy

Clinical studies have demonstrated that dorzolamide, through its active metabolite this compound, effectively lowers IOP in patients with glaucoma. In a year-long study, the IOP-lowering effect was consistently observed at approximately 3-5 mmHg throughout the day when administered as a topical solution .

Case Study Insights:

- Study Design: A randomized controlled trial involving 333 participants compared dorzolamide with placebo over six weeks.

- Results: Significant IOP reduction was noted in patients receiving dorzolamide, supporting its efficacy as a treatment for elevated IOP associated with glaucoma.

Safety and Toxicology

While dorzolamide has been associated with urinary bladder papillomas in high-dose studies on rats, this compound does not exhibit similar carcinogenic potential at clinically relevant doses . Toxicology studies have shown that while high doses can lead to significant lethality in animal models, these doses far exceed therapeutic levels used in humans.

Eigenschaften

IUPAC Name |

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S3/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12/h3-4,6H,2,9H2,1H3,(H2,10,13,14)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVURBRAECUMAHY-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165545 | |

| Record name | N-Deethyldorzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154154-90-2 | |

| Record name | N-Deethyldorzolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154154902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Deethyldorzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEETHYLDORZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1043V1890 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.